molecular formula C16H16N2O2 B7531294 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one

1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one

Katalognummer B7531294
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: ZUSMYFKNXBNELW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling has been implicated in various human cancers, making EGFR an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anticancer agent.

Wirkmechanismus

1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to inhibit the activation of EGFR in various cancer cell lines. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has also been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. In addition, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying EGFR signaling pathways in vitro. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been used in various cell-based assays to investigate the role of EGFR in cancer cell growth and survival. However, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has poor pharmacokinetic properties, which can limit its use in animal studies.

Zukünftige Richtungen

1. Development of more potent and selective EGFR inhibitors: Despite its potent inhibitory activity, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has limitations in terms of solubility and pharmacokinetic properties. Therefore, there is a need to develop more potent and selective EGFR inhibitors with improved pharmacological properties.
2. Combination therapy with 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one and other anticancer agents: 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. Therefore, there is a potential for combination therapy with 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one and other anticancer agents to improve treatment outcomes.
3. Investigation of EGFR signaling in other diseases: EGFR signaling has been implicated in various diseases, including inflammatory disorders and neurodegenerative diseases. Therefore, there is a need to investigate the role of EGFR signaling in these diseases and the potential for EGFR inhibitors, such as 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one, as therapeutic agents.

Synthesemethoden

1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one can be synthesized through a multistep process starting from 2,3-dihydroindole-1-carboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with 4-methyl-2-aminopyridine to yield the desired intermediate. The final step involves the N-methylation of the intermediate using methyl iodide to produce 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one. The overall yield of the synthesis is about 20%.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and head and neck cancers. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one exerts its anticancer effects by blocking the activation of EGFR, which leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has also been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.

Eigenschaften

IUPAC Name

1-methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-4-3-5-14-13(11)7-9-18(14)16(20)12-6-8-17(2)15(19)10-12/h3-6,8,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSMYFKNXBNELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=CC=C1)C(=O)C3=CC(=O)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.